An In-depth Technical Guide to the Chemical Properties and Structure of 2,2-Dimethyl-1,3-dithiane
An In-depth Technical Guide to the Chemical Properties and Structure of 2,2-Dimethyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dithiane is a sulfur-containing heterocyclic organic compound that serves as a versatile intermediate and building block in modern organic synthesis. As a derivative of 1,3-dithiane, it is most notably recognized for its role as a protected form of acetone and its application in umpolung (polarity inversion) chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2-Dimethyl-1,3-dithiane, tailored for professionals in research and development.
Chemical and Physical Properties
2,2-Dimethyl-1,3-dithiane is a colorless solid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values from reliable databases are provided for a comprehensive understanding.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethyl-1,3-dithiane | PubChem[2] |
| Synonyms | m-Dithiane, 2,2-dimethyl- | PubChem[2] |
| CAS Number | 6007-22-3 | PubChem[2] |
| Molecular Formula | C6H12S2 | PubChem[2] |
| Molecular Weight | 148.29 g/mol | PubChem[2] |
| Physical Property | Value | Notes | Source |
| Melting Point | 49 - 54 °C | Experimental data for 1,3-dithiane is 54°C | Fisher Scientific[1] |
| Boiling Point | Not available | - | |
| Density | Not available | - | |
| LogP | 2.4 | Computed | PubChem[2] |
| Solubility | Insoluble in water | Soluble in organic solvents | Fisher Scientific[1] |
Molecular Structure and Conformation
The structure of 2,2-Dimethyl-1,3-dithiane consists of a six-membered ring containing two sulfur atoms at positions 1 and 3, and a gem-dimethyl group at position 2. The dithiane ring typically adopts a chair conformation, which is the most stable arrangement.[3][4] The conformational analysis of substituted 1,3-dithianes is a subject of interest due to the influence of steric and stereoelectronic effects on the preferred orientation of substituents.
Caption: 2D representation of the 2,2-Dimethyl-1,3-dithiane structure.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,2-Dimethyl-1,3-dithiane.
| Spectroscopy Type | Key Data and Observations | Source |
| ¹³C NMR | Spectral data is available and has been referenced in the literature. | SpectraBase[5] |
| GC-MS | Mass spectrometry data is available through the NIST database. | PubChem[2] |
| IR Spectroscopy | Data for the parent 1,3-dithiane is available, showing characteristic C-H and C-S stretching frequencies. | NIST[6] |
Experimental Protocols
Synthesis of 2,2-Dimethyl-1,3-dithiane
2,2-Dimethyl-1,3-dithiane is typically synthesized by the thioacetalization of acetone with 1,3-propanedithiol, catalyzed by a Lewis or Brønsted acid.[7][8]
Materials:
-
Acetone
-
1,3-Propanedithiol
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of acetone in an anhydrous solvent, add 1,3-propanedithiol.
-
Add a catalytic amount of the chosen acid catalyst.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or recrystallization to obtain pure 2,2-Dimethyl-1,3-dithiane.
Caption: Synthesis of 2,2-Dimethyl-1,3-dithiane.
Reactivity and Applications in Organic Synthesis
Role as a Protecting Group
The dithiane moiety is a robust protecting group for carbonyl compounds, stable to both acidic and basic conditions.[9] 2,2-Dimethyl-1,3-dithiane serves as a masked form of acetone. Deprotection to regenerate the ketone can be achieved under various conditions, often involving oxidative or hydrolytic methods.[10]
Umpolung Chemistry
A key application of 1,3-dithianes is in umpolung chemistry, where the normal electrophilic character of a carbonyl carbon is reversed to a nucleophilic one. While the C2 proton in 2,2-Dimethyl-1,3-dithiane is not acidic and cannot be readily removed to form a nucleophile, the principles of dithiane chemistry are foundational to its utility. The parent 1,3-dithiane can be deprotonated at the C2 position with a strong base like n-butyllithium to form a nucleophilic anion. This anion can then react with various electrophiles. Although not directly applicable to the 2,2-dimethyl derivative for C-C bond formation at the C2 position, understanding this reactivity is crucial for those working with the broader class of dithiane compounds.
Caption: Umpolung reactivity of the parent 1,3-dithiane.
Safety Information
A Safety Data Sheet (SDS) for 2,2-Dimethyl-1,3-dithiane indicates that it should be handled with care.[11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. The compound should be used in a well-ventilated area. For detailed safety information, refer to the specific SDS provided by the supplier.
Conclusion
2,2-Dimethyl-1,3-dithiane is a valuable compound in organic synthesis, primarily utilized as a protecting group for acetone. Its synthesis, structure, and reactivity are well-understood within the broader context of 1,3-dithiane chemistry. This guide provides essential technical information to aid researchers and professionals in the effective application of this versatile chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,2-Dimethyl-1,3-dithiane | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3-Dithiane [webbook.nist.gov]
- 7. Dithiane - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. 2,2-Dimethyl-1,3-dithiane SDS, 6007-22-3 Safety Data Sheets - ECHEMI [echemi.com]


